Stereochemical Complexity: Three vs. Two Stereocenters Differentiates This Compound from 2-Aminocyclohexanol
2-Amino-3-methylcyclohexan-1-ol possesses three stereogenic centers (C1, C2, C3) compared to two (C1, C2) in the unsubstituted 2-aminocyclohexanol scaffold . This results in a maximum of 8 stereoisomers (4 diastereomeric pairs) for the target compound versus 4 stereoisomers (2 enantiomeric pairs) for 2-aminocyclohexanol. The presence of the additional methyl-bearing stereocenter at C3 introduces diastereomeric relationships absent in the parent compound, directly impacting the complexity and selectivity achievable in asymmetric synthesis applications [1]. The commercially supplied mixture of diastereomers (CAS 874527-42-1) provides a distinct stereochemical input relative to the single-diastereomer trans-2-aminocyclohexanol (CAS 6982-39-4), which lacks the methyl substituent entirely.
| Evidence Dimension | Number of stereogenic centers and theoretical maximum stereoisomers |
|---|---|
| Target Compound Data | 3 stereocenters; 8 possible stereoisomers (4 diastereomeric pairs); MW 129.20 |
| Comparator Or Baseline | 2-Aminocyclohexanol (CAS 6850-38-0): 2 stereocenters; 4 possible stereoisomers (2 enantiomeric pairs); MW 115.17. trans-2-Aminocyclohexanol (CAS 6982-39-4): 2 stereocenters, single defined relative configuration, MW 115.17 |
| Quantified Difference | +1 stereocenter; +14.03 g·mol⁻¹ (+12.2% MW increase); 2× the stereoisomer count |
| Conditions | Structural comparison based on molecular constitution; stereocenter count derived from chemical structure (SMILES: CC1CCCC(O)C1N for target vs. C1CCC(C(C1)N)O for 2-aminocyclohexanol) |
Why This Matters
Procurement decisions involving stereochemically complex intermediates require precise matching of stereochemical input to downstream enantio- or diastereoselective transformations; the additional stereocenter in this compound provides a chiral pool entry point not accessible from simpler 2-aminocyclohexanols.
- [1] Schiffers, I.; Rantanen, T.; Bolm, C. et al. Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. J. Org. Chem. 2006, 71 (6), 2320–2331. DOI: 10.1021/jo052433w. (Demonstrates that enantiopure aminocyclohexanols deliver up to 96% ee in asymmetric phenyl transfer and transfer hydrogenation reactions.) View Source
